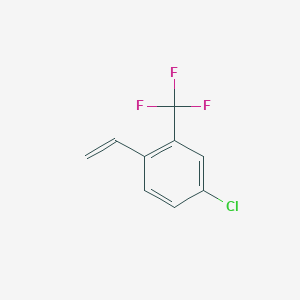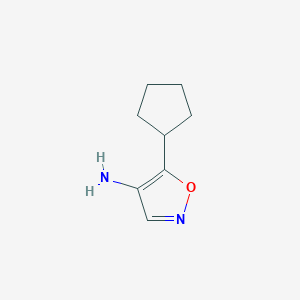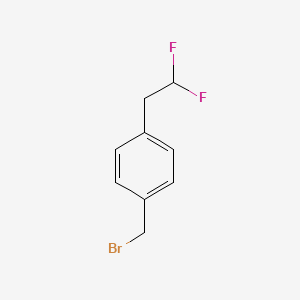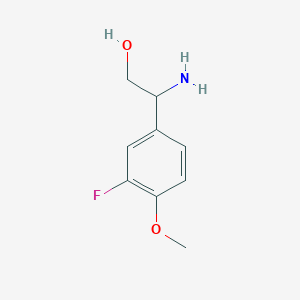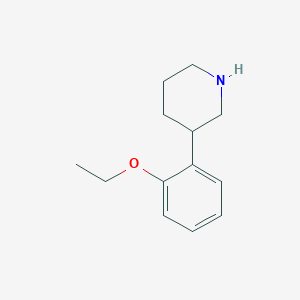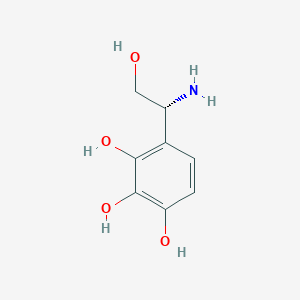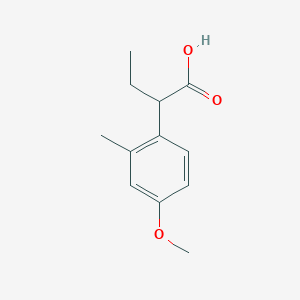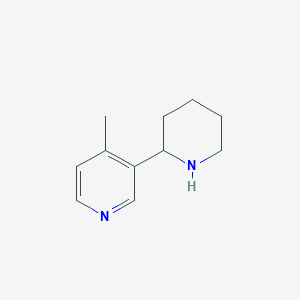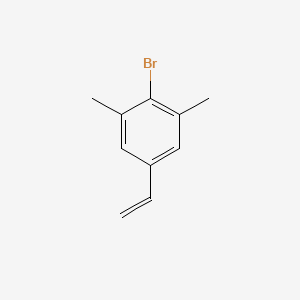![molecular formula C11H9NOS B13603569 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the benzaldehyde and thiazole functionalities allows for a diverse range of chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde typically involves the condensation of benzaldehyde with a thiazole derivative. One common method is the reaction of benzaldehyde with 2-aminothiazole in the presence of a suitable catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: 4-[(1,3-Thiazol-2-yl)methyl]benzoic acid.
Reduction: 4-[(1,3-Thiazol-2-yl)methyl]benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学研究应用
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用机制
The mechanism of action of 4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
4-[(1,3-Thiazol-2-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-[(1,3-Thiazol-2-yl)methyl]benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
2-[(1,3-Thiazol-2-yl)methyl]benzaldehyde: Isomer with the thiazole ring attached at a different position on the benzaldehyde ring.
Uniqueness
4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde is unique due to the specific positioning of the thiazole ring and the aldehyde group, which allows for distinct chemical reactivity and biological activity compared to its analogs. This unique structure makes it a valuable compound for various synthetic and research applications .
属性
分子式 |
C11H9NOS |
|---|---|
分子量 |
203.26 g/mol |
IUPAC 名称 |
4-(1,3-thiazol-2-ylmethyl)benzaldehyde |
InChI |
InChI=1S/C11H9NOS/c13-8-10-3-1-9(2-4-10)7-11-12-5-6-14-11/h1-6,8H,7H2 |
InChI 键 |
JQTAHILNZIGFFZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=NC=CS2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


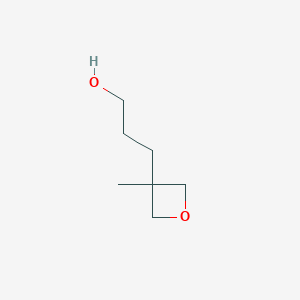
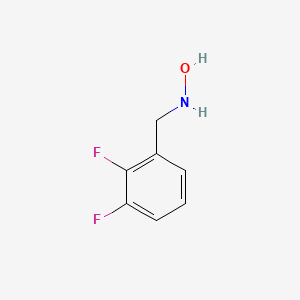
![Tert-butyl3a-(fluorosulfonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13603498.png)
